molecular formula C10H18FN B2498713 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287311-62-8

1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2498713
CAS RN: 2287311-62-8
M. Wt: 171.259
InChI Key: IQLZISZJPVSQFC-UHFFFAOYSA-N
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Description

1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, also known as FUB-APINACA, is a synthetic cannabinoid that has gained popularity in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism Of Action

1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. These receptors are part of the endocannabinoid system, which is involved in several physiological processes such as pain modulation, inflammation, and appetite regulation. 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been shown to have several biochemical and physiological effects. Studies have shown that 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has also been shown to have anti-inflammatory and analgesic effects. However, the exact mechanism of action of 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is still not fully understood.

Advantages And Limitations For Lab Experiments

1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has several advantages for lab experiments. Firstly, it has a high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. Secondly, 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one of the limitations of 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is its potential for abuse, which means that it must be handled with caution in the lab.

Future Directions

There are several future directions for the study of 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine. Firstly, more research is needed to fully understand the mechanism of action of 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine. Secondly, more studies are needed to explore the potential therapeutic applications of 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, particularly in the areas of pain management and inflammation. Finally, more research is needed to explore the potential side effects of 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine and its potential for abuse.

Synthesis Methods

The synthesis of 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a complex process that involves several steps. The first step involves the synthesis of the indazole core, which is achieved by the reaction of 2-aminobenzonitrile with an appropriate aldehyde. The resulting intermediate is then reacted with a fluorinated alkyl chain to produce the final product. The synthesis of 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a challenging process due to the high reactivity of the fluorinated alkyl chain.

Scientific Research Applications

1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is its potential as an analgesic. Studies have shown that 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has a high affinity for the CB1 receptor, which is known to play a crucial role in pain modulation. 1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has also been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

1-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FN/c1-12-8-10-5-9(6-10,7-10)3-2-4-11/h12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLZISZJPVSQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)CCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine

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